Comparative In Vitro Biochemical Potency: 2OH-BNPP1 vs. BAY-320 Against BUB1 Kinase Activity
In head-to-head in vitro kinase assays using recombinant human BUB1, 2OH-BNPP1 and BAY-320 exhibit near-equivalent biochemical potency. Quantification of immunoblot-based assays determined IC50 values of 0.60 µM for 2OH-BNPP1 and 0.56 µM for BAY-320, indicating that both compounds inhibit the isolated kinase domain with comparable efficacy under cell-free conditions [1]. This confirms that the core chemical scaffold of 2OH-BNPP1 retains intrinsic affinity for the BUB1 ATP-binding pocket.
| Evidence Dimension | IC50 for inhibition of recombinant human BUB1 kinase activity |
|---|---|
| Target Compound Data | IC50 = 0.60 µM |
| Comparator Or Baseline | BAY-320: IC50 = 0.56 µM |
| Quantified Difference | ΔIC50 = 0.04 µM (approximately 7% difference; statistically non-significant) |
| Conditions | In vitro kinase assay with recombinant human BUB1 enzyme; immunoblot quantification |
Why This Matters
This validates 2OH-BNPP1 as a reference standard for calibrating in vitro BUB1 inhibition assays, but simultaneously highlights that in vitro potency alone does not predict cellular utility.
- [1] Amalina I, Bennett A, Whalley H, Perera D, McGrail JC, Tighe A, Procter DJ, Taylor SS. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1. R Soc Open Sci. 2021 Dec 1;8(12):210854. View Source
